molecular formula C14H20O2 B13766793 Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester CAS No. 67952-56-1

Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester

Cat. No.: B13766793
CAS No.: 67952-56-1
M. Wt: 220.31 g/mol
InChI Key: RTUBKODHZNPRDT-UHFFFAOYSA-N
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Description

Isopropyl 4-(1,1-dimethylethyl)benzoate, also known as Isopropyl p-tert-butylbenzoate, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is a benzoate ester, characterized by the presence of an isopropyl group and a tert-butyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(1,1-dimethylethyl)benzoate typically involves the esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of Isopropyl 4-(1,1-dimethylethyl)benzoate follows similar principles but on a larger scale. The process involves the continuous feeding of 4-(1,1-dimethylethyl)benzoic acid and isopropanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-(1,1-dimethylethyl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.

    Medicine: Research on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .

Comparison with Similar Compounds

Isopropyl 4-(1,1-dimethylethyl)benzoate can be compared with other benzoate esters, such as:

The uniqueness of Isopropyl 4-(1,1-dimethylethyl)benzoate lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various fields .

Properties

CAS No.

67952-56-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

propan-2-yl 4-tert-butylbenzoate

InChI

InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3

InChI Key

RTUBKODHZNPRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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